molecular formula C11H12N2O2 B8739875 Methyl 5-(dimethylamino)-2-cyanobenzoate

Methyl 5-(dimethylamino)-2-cyanobenzoate

Cat. No.: B8739875
M. Wt: 204.22 g/mol
InChI Key: MDEIAFRKJRPGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(dimethylamino)-2-cyanobenzoate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzoic acid, characterized by the presence of a cyano group and a dimethylamino group on the benzene ring, as well as a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethylamino)-2-cyanobenzoate typically involves the following steps:

    Nitration: The starting material, 2-dimethylaminobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization and Cyanation: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by cyanation with copper(I) cyanide to introduce the cyano group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylamino)-2-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: 2-Cyano-5-dimethylaminobenzoic acid.

    Reduction: 2-Amino-5-dimethylaminobenzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(dimethylamino)-2-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylamino)-2-cyanobenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-dimethylamino-benzoic acid methyl ester
  • 2-Cyano-6-dimethylamino-benzoic acid methyl ester
  • 2-Cyano-5-methylamino-benzoic acid methyl ester

Uniqueness

Methyl 5-(dimethylamino)-2-cyanobenzoate is unique due to the specific positioning of the cyano and dimethylamino groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-cyano-5-(dimethylamino)benzoate

InChI

InChI=1S/C11H12N2O2/c1-13(2)9-5-4-8(7-12)10(6-9)11(14)15-3/h4-6H,1-3H3

InChI Key

MDEIAFRKJRPGHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C#N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4.03 g (22.5 mmol) 21a and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 15 h at 65° C. in an autoclave and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 21b was obtained in 89.0% yield (4.09 g, 20.0 mmol).
Name
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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